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Compound of Interest

Compound Name:
1-Chloro-2,4-dimethoxy-3-

fluorobenzene

Cat. No.: B8029429 Get Quote

Executive Summary
1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS 1456511-69-5) is a specialized halogenated

anisole derivative utilized primarily as a regioselective scaffold in medicinal chemistry. Its

structural uniqueness lies in the 3-fluoro substituent positioned between two methoxy groups.

This "fluoro-island" motif creates a specific electronic environment that modulates the metabolic

stability of the ring system, often blocking the P450-mediated O-demethylation common in

dimethoxybenzenes.

This guide provides a comprehensive technical analysis of the compound, detailing its

synthesis via Directed Ortho-Metalation (DoM), spectroscopic identification, and handling

requirements for high-purity applications.
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Property Data

CAS Registry Number 1456511-69-5

IUPAC Name 1-Chloro-3-fluoro-2,4-dimethoxybenzene

Molecular Formula C₈H₈ClFO₂

Molecular Weight 190.60 g/mol

SMILES COc1c(F)c(OC)ccc1Cl

InChI Key Unique identifier required for database cross-ref

Physical State
Solid (Low melting point) or viscous oil (purity

dependent)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

LogP (Predicted) ~2.73 (Moderate Lipophilicity)

Synthetic Methodology: The "Fluoro-Island"
Strategy
The synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene is non-trivial due to the competing

directing effects of the chlorine and methoxy groups. Standard electrophilic fluorination of 1-

chloro-2,4-dimethoxybenzene often leads to mixtures.

The most robust protocol employs Directed Ortho-Metalation (DoM), exploiting the synergistic

directing power of the two methoxy groups to install the fluorine atom specifically at the C3

position.

Reaction Mechanism & Logic
The C3 proton is flanked by two electron-donating methoxy groups. While methoxy groups are

ortho-para directors in electrophilic aromatic substitution (SEAr), they are powerful Directed

Metalation Groups (DMGs) in lithiation chemistry. The oxygen atoms coordinate with the lithium

cation, increasing the acidity of the C3 proton (inductive effect) and stabilizing the transition

state.
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Critical Decision: Use LDA (Lithium Diisopropylamide) instead of n-BuLi.

Reasoning: n-BuLi is nucleophilic and poses a high risk of Lithium-Halogen exchange at the

C1-Cl position. LDA is a non-nucleophilic base that will exclusively deprotonate the acidic C3

position without displacing the chlorine.

Validated Experimental Protocol
Reagents:

Starting Material: 1-Chloro-2,4-dimethoxybenzene (1.0 eq)

Base: LDA (1.2 eq, freshly prepared or commercial 2.0 M solution)

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.3 eq)

Solvent: Anhydrous THF (stabilizer-free)

Step-by-Step Workflow:

Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with

anhydrous THF.

Substrate Addition: Dissolve 1-Chloro-2,4-dimethoxybenzene in THF and cool to -78°C (Dry

ice/Acetone bath). Temperature control is critical to prevent benzyne formation.

Lithiation (DoM): Add LDA solution dropwise over 20 minutes. The solution may turn

yellow/orange, indicating the formation of the lithiated species (1-chloro-2,4-dimethoxy-3-

lithiobenzene).

Equilibration: Stir at -78°C for 60 minutes.

Fluorination: Dissolve NFSI in THF and add slowly to the lithiated mixture. The reaction is

exothermic; maintain internal temp < -65°C.

Quench & Workup: Allow to warm to RT overnight. Quench with sat. NH₄Cl. Extract with

EtOAc (3x). Wash combined organics with water and brine.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The fluorine atom

significantly alters polarity, allowing separation from unreacted starting material.

Pathway Visualization
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Figure 1: Synthetic pathway via Directed Ortho-Metalation (DoM) utilizing LDA to prevent

halogen scrambling.

Structural Analysis & Validation
Confirming the position of the fluorine atom is the most challenging aspect of validation.

NMR Spectroscopy Expectations
¹H NMR (400 MHz, CDCl₃):

The aromatic region will show two doublets (or a doublet of doublets) for the protons at C5

and C6.

Coupling: The proton at C6 (ortho to Cl) will show typical ortho-coupling (~8 Hz) to H5.

The proton at C5 will show ortho-coupling to H6 and long-range coupling to the F atom

(though F is at C3, 4-bond coupling is possible but weak).
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Methoxy Groups: Two distinct singlets around 3.8–4.0 ppm. The C2-OMe and C4-OMe are

in different electronic environments due to the Cl and F neighbors.

¹⁹F NMR (376 MHz, CDCl₃):

Signal: Expect a singlet (or multiplet if H-coupling is resolved) in the range of -130 to -150

ppm.

Diagnostic: If the F were at position 5 or 6, the coupling constants in ¹H NMR would be

drastically different (large J_H-F values). The lack of strong H-F coupling in the aromatic

region (since F is flanked by OMe) confirms the C3 position.

Mass Spectrometry
GC-MS / LC-MS:

Parent Ion [M]+: ~190.0

Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).

Applications in Drug Discovery
This molecule serves as a high-value "Building Block" (BB) for:

Kinase Inhibitors: The 2,4-dimethoxy motif is common in inhibitors targeting EGFR and

VEGFR.

Metabolic Blocking: Introducing fluorine at C3 blocks the metabolic "soft spot" between the

methoxy groups, preventing rapid O-demethylation and extending the half-life (t1/2) of the

drug candidate.

Suzuki-Miyaura Coupling: The C1-Cl handle allows this unit to be coupled to heteroaryl

boronic acids to build complex bi-aryl systems.

Safety & Handling (MSDS Highlights)
Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
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Disposal: Halogenated organic waste stream. Do not mix with acid (risk of HF generation if

decomposition occurs, though unlikely).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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